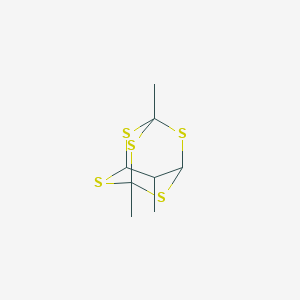
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane, commonly known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. TMA-2 has been studied extensively due to its potential use in scientific research.
作用機序
The exact mechanism of action of TMA-2 is not fully understood. It is believed to act as a serotonin and dopamine releaser and reuptake inhibitor. TMA-2 also binds to serotonin and dopamine receptors in the brain, which may contribute to its psychoactive effects.
生化学的および生理学的効果
TMA-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. TMA-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
実験室実験の利点と制限
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, TMA-2 also has several limitations. It is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its psychoactive properties may make it difficult to distinguish between its effects on the central nervous system and other factors.
将来の方向性
There are several future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential as a tool for studying the serotonin and dopamine systems in the brain. TMA-2 may also have applications in the development of new psychoactive drugs with therapeutic potential.
合成法
TMA-2 is synthesized by reacting 2,4,6,8,9-pentathiaadamantane with dimethylamine and formaldehyde. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified through recrystallization.
科学的研究の応用
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties similar to other phenethylamines such as MDMA and mescaline. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety.
特性
CAS番号 |
17443-95-7 |
|---|---|
製品名 |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
分子式 |
C8H12S5 |
分子量 |
268.5 g/mol |
IUPAC名 |
1,5,10-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S5/c1-4-5-9-7(2)10-6(4)12-8(3,11-5)13-7/h4-6H,1-3H3 |
InChIキー |
QCPNZTKEQNAGBM-UHFFFAOYSA-N |
SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
正規SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
同義語 |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)












![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)